4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is an organic compound with a complex structure It is characterized by the presence of a thiazole ring, a sulfamoylphenyl group, and a trimethoxyphenyl group
Preparation Methods
The synthesis of 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the sulfamoylphenyl and trimethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their
Properties
Molecular Formula |
C22H25N3O6S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25N3O6S2/c1-13-20(21(26)24-10-9-14-5-7-16(8-6-14)33(23,27)28)32-22(25-13)15-11-17(29-2)19(31-4)18(12-15)30-3/h5-8,11-12H,9-10H2,1-4H3,(H,24,26)(H2,23,27,28) |
InChI Key |
KUXWWSCSWNBGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.